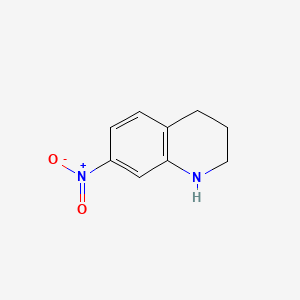

7-Nitro-1,2,3,4-tetrahydroquinoline

Beschreibung

Historical Context and Significance of Tetrahydroquinolines in Chemical Research

The tetrahydroquinoline (THQ) scaffold is a prominent heterocyclic system in chemistry and pharmacology. nih.govdatapdf.com Tetrahydroquinolines have long been a focus for chemists because of their widespread presence in natural products and medicinally active compounds. nih.gov The core structure is a key feature in many biologically active compounds, leading to the development of numerous synthetic methods to access this framework. datapdf.comnih.gov

Historically, the significance of the broader quinoline (B57606) family, from which tetrahydroquinolines are derived via hydrogenation, has been recognized for over a century. wikipedia.org The partially saturated nature of the 1,2,3,4-tetrahydroquinoline (B108954) structure provides a three-dimensional architecture that is often favored for interactions with biological targets. This has made the THQ scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. datapdf.comnih.govresearchgate.net

The development of synthetic methodologies, such as domino reactions, has further enhanced the accessibility of tetrahydroquinolines with diverse substitution patterns, fueling their exploration in drug design over the past few decades. nih.gov Research has demonstrated that compounds based on the tetrahydroquinoline and the related tetrahydroisoquinoline (THIQ) scaffolds are crucial in the development of new drugs, including those with anticancer properties. researchgate.netbenthamdirect.comeurekaselect.com

Positioning of 7-Nitro-1,2,3,4-tetrahydroquinoline within the Tetrahydroquinoline Family

This compound is distinguished within its family primarily by the presence and position of the nitro functional group. The direct nitration of the parent tetrahydroquinoline molecule can lead to a mixture of isomers, and achieving regioselectivity for a specific position, such as the 7-position, is a subject of detailed study. edepositireland.ieresearchgate.net Research has shown that the position of nitration can be controlled by factors such as the reaction conditions and the presence of protecting groups on the nitrogen atom of the ring. edepositireland.ieresearchgate.net

The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the aromatic ring compared to the unsubstituted tetrahydroquinoline. This electronic modification affects the compound's reactivity and its potential interactions in biological systems. innospk.com The specific placement at the 7-position, as opposed to the 6-position, for instance, creates a distinct electronic and steric environment, making this compound a unique isomer with specific applications.

The distinctive nitro group enhances the compound's reactivity, making it a valuable component in both academic and industrial research settings. innospk.com Its unique structural characteristics make it an interesting subject for bioactivity studies aimed at evaluating its effects and interactions within biological systems. innospk.com

Academic Relevance as a Synthetic Intermediate

The primary academic relevance of this compound lies in its role as a versatile synthetic intermediate. innospk.com It serves as a fundamental building block for the creation of more complex organic molecules. innospk.com The nitro group is a key functional handle that can be readily transformed into other functional groups, most notably an amino group (NH₂) through reduction.

This transformation from a nitro-substituted tetrahydroquinoline to an amino-substituted one is a critical step in the synthesis of a wide array of more complex derivatives. The resulting 7-amino-1,2,3,4-tetrahydroquinoline (B111968) can then undergo a variety of subsequent chemical reactions, such as acylation, alkylation, or diazotization, to introduce further molecular diversity. This synthetic versatility allows researchers to explore new chemical entities and synthetic pathways. innospk.com Through its use as a starting material, scientists in the fields of medicine, dyes, and pesticides can synthesize novel compounds for further investigation.

Overview of Research Directions and Scope of the Outline

Research involving this compound is primarily directed by its utility as a synthetic precursor. The broader tetrahydroquinoline family is investigated for a wide range of pharmacological activities, including potential anticancer and anti-HIV agents. nih.govnih.gov Consequently, a major research direction for this compound is its use in the synthesis of libraries of novel tetrahydroquinoline derivatives. These new compounds are then screened for various biological activities.

The focus of this article is to provide a foundational understanding of this compound from a chemical research perspective. It has detailed the historical and chemical context of the tetrahydroquinoline family, established the specific identity of the 7-nitro derivative, and highlighted its importance as a synthetic tool. The scope is intentionally focused on these core academic aspects, providing a detailed and scientifically grounded overview of the compound's significance in chemical synthesis and research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMGHRLUYADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291260 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30450-62-5 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 7 Nitro 1,2,3,4 Tetrahydroquinoline

Direct Nitration of Tetrahydroquinoline

The most straightforward approach to synthesizing nitro-substituted tetrahydroquinolines is through the direct electrophilic aromatic substitution (EAS) on the 1,2,3,4-tetrahydroquinoline (B108954) (THQ) ring. researchgate.net However, the regioselectivity of this reaction is complex, heavily influenced by the reaction conditions and the nature of the substituent on the nitrogen atom. researchgate.netedepositireland.ie

Regioselective Nitration Protocols

Achieving regioselectivity in the nitration of tetrahydroquinoline is a significant challenge due to the competing directing effects of the amino and alkyl portions of the molecule. researchgate.net The amino group is an activating ortho-, para-director, while the alkyl part of the fused ring also directs to alternate positions. The dominant influence is typically exerted by the amine. researchgate.net The position of nitration is largely dependent on the protonation state of the ring's amine group. edepositireland.ie In acidic conditions, the N-protonated form is prevalent, whereas protecting the amino group allows the neutral system to undergo nitration. researchgate.netedepositireland.ie

The conditions under which the nitration is performed have a profound impact on the outcome, including the distribution of isomeric products. Factors such as the choice of acid, solvent, and reaction temperature are critical variables that chemists manipulate to steer the reaction towards the desired 7-nitro isomer. researchgate.net For instance, early reports indicated that the nitration of 1,2,3,4-tetrahydroquinoline with nitric acid exclusively yields the 7-nitro derivative. cdnsciencepub.com A more detailed study on the nitration of N-trifluoroacetyl-THQ demonstrated the effect of temperature on selectivity. researchgate.net

| Temperature (°C) | Time (min) | Product Distribution (Isomer Ratio) |

|---|---|---|

| 0 | 10 | Mixture of isomers observed |

| 0 | 30 | Increased formation of multiple isomers |

| -25 | 30 | Higher selectivity for a specific isomer |

To control the regioselectivity of nitration, the nitrogen atom of the tetrahydroquinoline ring is often protected. The electronic and steric properties of the N-protecting group play a crucial role in directing the incoming nitro group. researchgate.net Different protecting groups have been explored, which not only vary in their electronic and steric effects but also in the conditions required for their subsequent removal. edepositireland.ie For example, the nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline (B160286) followed by hydrolysis produces a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline in an approximate 2:1 ratio. cdnsciencepub.com A comprehensive study investigated various N-protecting groups to modulate the regioselectivity. researchgate.net

| N-Protecting Group | Resulting Nitro Isomer(s) | Key Observation |

|---|---|---|

| None (N-protonated) | Mixture, predominantly 7-nitro | Nitration in acidic conditions favors the 7-position. researchgate.netcdnsciencepub.com |

| Acetyl (Ac) | Mixture of 6-nitro and 7-nitro (approx. 2:1) | Reduces the activating effect of nitrogen, leading to a mix of products. cdnsciencepub.com |

| Trifluoroacetyl (TFA) | Mixture, with selectivity influenced by temperature | Strongly deactivating group, allows for fine-tuning of selectivity. researchgate.net |

| Benzoyl (Bz) | 7-nitro derivative reported | Early studies reported exclusive formation of the 7-nitro isomer. cdnsciencepub.com |

The direct nitration of tetrahydroquinoline and its N-protected derivatives can lead to a mixture of four possible mono-nitro isomers: 5-nitro, 6-nitro, 7-nitro, and 8-nitro. researchgate.net The unequivocal characterization of these regioisomers is essential and often requires detailed spectroscopic analysis, particularly using 1H and 13C NMR, including 2D techniques like HSQC and HMBC. researchgate.netresearchgate.net Computational studies, using methods like Density Functional Theory (DFT), have been performed to complement experimental results by calculating the stability of the σ-complexes for each nitro isomer, which helps in predicting the most favored nitration position. researchgate.net The nitration of unprotected THQ under acidic conditions tends to yield the 7-nitro isomer as the major product, whereas N-acetyl protection leads to a mixture where the 6-nitro isomer predominates. researchgate.netcdnsciencepub.com

| Substrate | Nitrating Conditions | Major Isomer(s) | Minor Isomer(s) | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Nitric Acid | 7-nitro | - | cdnsciencepub.com |

| 1-Acetyl-1,2,3,4-tetrahydroquinoline | Nitration followed by hydrolysis | 6-nitro | 7-nitro | cdnsciencepub.com |

| 1,2,3,4-Tetrahydroquinoline (N-protonated) | Acidic Nitration | 7-nitro | 6-nitro, 8-nitro | researchgate.net |

| N-trifluoroacetyl-THQ | Various | Mixture, distribution depends on conditions | researchgate.net |

Specific Reagents and Catalysts for Nitration

A variety of reagents and catalysts are employed for the nitration of the tetrahydroquinoline ring system. The choice of nitrating agent is critical and can influence both the yield and the regioselectivity of the reaction. researchgate.net

Commonly used nitrating agents include:

Nitric Acid (HNO₃): Often used in combination with a strong acid like sulfuric acid (H₂SO₄). This classic nitrating mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. researchgate.netcdnsciencepub.com

Acetyl nitrate (B79036): This reagent can be used for the nitration of quinoline (B57606) and its derivatives. elsevierpure.com

tert-Butyl nitrite: Employed in metal-free, site-selective C-H nitration reactions of other N-heterocycles, suggesting its potential applicability. nih.gov

The reaction medium itself, typically a strong acid, acts as a catalyst by promoting the formation of the nitronium ion. researchgate.net In some specialized strategies, metal catalysts or specific reaction promoters might be used, although for direct nitration of THQ, a strong acid medium is the most common approach. researchgate.netcdnsciencepub.com

Multi-Component Reactions (MCRs) for Tetrahydroquinoline Scaffolds Bearing Nitro Groups

An alternative to the direct nitration of a pre-formed tetrahydroquinoline ring is the construction of the heterocyclic system with the nitro group already incorporated into one of the starting materials. Multi-component reactions (MCRs) are powerful tools for this purpose, as they allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. acsgcipr.org

The Povarov reaction, a type of imino Diels-Alder reaction, is a notable MCR for synthesizing tetrahydroquinolines. researchgate.net In this approach, a nitro-substituted aniline (B41778) can be used as one of the components. For example, the "one-pot" three-component imino Diels-Alder reaction between a 3-nitroaniline, an aldehyde (like benzaldehyde), and an alkene (like trans-anethole), catalyzed by a Lewis acid such as BF₃·OEt₂, can yield nitro-regioisomers of substituted tetrahydroquinolines. researchgate.net This strategy offers a highly efficient route to nitro-substituted THQ derivatives, often with good yields and high atom economy. acsgcipr.orgresearchgate.net

Imino Diels-Alder Cycloaddition

The Imino Diels-Alder reaction represents a powerful tool in synthetic chemistry for the formation of nitrogen-containing heterocyclic systems. nih.gov This pericyclic reaction involves a [4+2] cycloaddition between a 1-azadiene (the imine component) and a dienophile. ic.ac.uk Activated imines, particularly those that are electron-deficient, are valuable as reactive components in these cycloadditions. nih.gov

The process can be conducted intramolecularly, where the diene and the imine functionalities are present within the same molecule. nih.gov This approach provides a direct route to fused ring systems, including the tetrahydroquinoline core. The reaction typically proceeds by heating in a suitable solvent, such as toluene, to facilitate the cycloaddition. nih.gov While the Imino Diels-Alder reaction is a well-established method for building nitrogen heterocycles, specific examples detailing its application for the direct synthesis of this compound are not extensively documented in the reviewed literature. However, the general principles suggest its potential as a viable synthetic strategy.

Domino Reactions

Domino reactions, also referred to as tandem or cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov These reactions are advantageous due to their high atom economy, selectivity, and reduced waste generation. nih.gov Several domino strategies have been successfully applied to the synthesis of the tetrahydroquinoline ring system. nih.govresearchgate.net

A prominent domino strategy for synthesizing tetrahydroquinolines involves a sequence initiated by the reduction of an aromatic nitro group. nih.govnih.gov In this approach, a suitably substituted nitroaryl compound, such as methyl (2-nitrophenyl)acetate, serves as the starting material. nih.gov Catalytic hydrogenation, often employing a catalyst like 5% Palladium on carbon (Pd/C), triggers a multi-step sequence. nih.govresearchgate.net

The process unfolds as follows:

Nitro Group Reduction : The aromatic nitro group is reduced to an aniline or a hydroxylamine (B1172632) intermediate. nih.gov

Intramolecular Condensation : The newly formed amine condenses with a carbonyl group located on a side chain, forming a cyclic imine. nih.govnih.gov

Imine Reduction : The cyclic imine is then reduced to the corresponding saturated heterocyclic ring, yielding the tetrahydroquinoline product. nih.gov

This method has been shown to produce tetrahydroquinolines in high yields, typically between 93% and 98%. nih.govresearchgate.net The reaction can be highly diastereoselective, with the substituents' stereochemistry being controlled during the cyclization and reduction steps. nih.gov

| Starting Material Type | Catalyst | Key Steps | Product Type | Reported Yield |

|---|---|---|---|---|

| 2-Nitroarylketones/aldehydes | 5% Pd/C | 1. Nitro reduction 2. Cyclic imine formation 3. Imine reduction | Substituted Tetrahydroquinolines | 93-98% |

Nucleophilic Aromatic Substitution (SNAr) can serve as the terminating step in a domino sequence to construct the tetrahydroquinoline ring. This strategy is particularly effective when the aromatic ring is activated by an electron-withdrawing group, such as a nitro group, and contains a good leaving group, like a fluoride (B91410) atom. nih.govresearchgate.net

One such sequence involves a tandem reductive amination-SNAr reaction. researchgate.net For example, treating a substrate like 4-(2-fluoro-5-nitrophenyl)-2-butanone (B12983659) with a primary amine and a mild reducing agent like sodium cyanoborohydride initiates the sequence. The ketone is first converted to an amine via reductive amination. This intermediate amine then acts as an intramolecular nucleophile, attacking the activated aromatic ring and displacing the fluoride to close the ring and form the 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) product, a close structural analog to the target compound. researchgate.net This reaction proceeds effectively with primary amines that are unbranched at the α-carbon, providing good to excellent yields. researchgate.net

| Substrate | Amine Reagent | Reducing Agent | Product | Yield |

|---|---|---|---|---|

| 4-(2-fluoro-5-nitrophenyl)-2-butanone | Primary amines (unbranched at α-carbon) | Sodium cyanoborohydride | Substituted 6-nitro-1,2,3,4-tetrahydroquinolines | Good to Excellent |

| 3-(2-fluoro-5-nitrophenyl)-propanal | Primary amines | Sodium cyanoborohydride | Substituted 6-nitro-1,2,3,4-tetrahydroquinolines | Moderate (with side products) |

Acid-catalyzed ring closures provide another domino pathway to tetrahydroquinolines. nih.gov A sequence can be initiated by the reduction of a nitro group using dissolving metals in a strong acid, such as iron powder in concentrated hydrochloric acid. nih.gov Following the reduction of the nitro group to an aniline, the strong acid catalyzes an intramolecular cyclization. This typically involves the addition of the aniline's amino group to a protonated enone or a similar electrophilic site on the side chain to form the heterocyclic ring. nih.gov The efficiency of this conversion is often dependent on the strength of the acid used. nih.gov

Metal-promoted processes are also employed in domino reactions to generate tetrahydroquinolines. nih.gov One such method involves the treatment of N-indanyl(methoxy)amines with organometallic reagents like organomagnesium or organolithium compounds. nih.gov The reaction is initiated by the deprotonation of the nitrogen atom and coordination of the organometallic species with the oxygen atom. This is followed by a rearrangement and cyclization sequence that results in the formation of 2-substituted tetrahydroquinolines. nih.gov

Transformations from Precursors Bearing Nitro Groups

The synthesis of this compound can also be achieved by modifying precursors that already contain a nitro group or by introducing the nitro group onto the tetrahydroquinoline core. The direct nitration of 1,2,3,4-tetrahydroquinoline is a primary example of the latter approach. researchgate.net

The regioselectivity of the nitration of the tetrahydroquinoline ring is highly dependent on the reaction conditions and whether the nitrogen atom of the heterocycle is protected. researchgate.net Nitration is typically performed in acidic conditions. Under these conditions, an unprotected tetrahydroquinoline becomes N-protonated. In contrast, if the amino group is protected with a group like trifluoroacetyl, the neutral molecule undergoes nitration. This difference significantly influences which position on the aromatic ring is nitrated. A thorough study of various N-protecting groups and reaction conditions has shown that nitration can be directed to occur exclusively at the 7-position of the tetrahydroquinoline ring, yielding this compound. researchgate.net

Conversion of Nitro-Substituted Aromatic Precursors

A primary and extensively studied method for the synthesis of nitro-tetrahydroquinolines involves the direct electrophilic nitration of 1,2,3,4-tetrahydroquinoline or its N-protected derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the protecting group on the nitrogen atom. whiterose.ac.ukresearchgate.net

Under acidic nitrating conditions, the unprotected tetrahydroquinoline exists in its protonated form, which directs the incoming nitro group. Historical reports suggested that nitration of 1,2,3,4-tetrahydroquinoline with nitric acid leads to the formation of the 7-nitro isomer as the exclusive product. researchgate.net However, more recent and thorough investigations have revealed a more complex product distribution, with the formation of multiple nitro isomers. whiterose.ac.ukresearchgate.net

To achieve better regioselectivity, the use of N-protecting groups is a common strategy. A detailed study on the nitration of various N-protected tetrahydroquinolines has shown that the choice of the protecting group significantly influences the position of nitration. For instance, the use of a trifluoroacetyl group as a protecting group can lead to a mixture of nitro isomers, with the 6-nitro and 7-nitro isomers being significant products under specific conditions. whiterose.ac.ukresearchgate.net The reaction conditions, such as temperature and reaction time, also play a crucial role in the product distribution. whiterose.ac.uk

Table 1: Regioselectivity in the Nitration of N-Trifluoroacetyl-tetrahydroquinoline whiterose.ac.uk

| Reaction Temperature (°C) | Reaction Time (min) | Isomer Distribution (6-nitro : 7-nitro : other) |

| 0 | 10 | Mixture |

| 0 | 30 | Mixture |

| -25 | 30 | Predominantly 6-nitro |

Domino reactions provide another efficient route to substituted tetrahydroquinolines starting from nitro-substituted aromatic precursors. One such strategy involves the reduction of a nitro group on an aromatic ketone or aldehyde, followed by a reductive amination cascade. nih.gov This approach allows for the construction of the tetrahydroquinoline ring system in a single operational step from acyclic precursors already bearing the nitro functionality. For example, 2-nitroarylketones can be converted to tetrahydroquinolines through a sequence involving catalytic reduction of the nitro group, formation of a cyclic imine, and subsequent reduction to the final product. nih.gov

Derivatization of Nitro-Tetrahydroquinoline Isomers

The selective synthesis of this compound can be challenging due to the formation of multiple isomers during direct nitration. While the direct synthesis is the most common approach, the conversion of other more readily accessible nitro-tetrahydroquinoline isomers into the 7-nitro isomer is a theoretically plausible but not widely documented strategy. Information regarding the isomerization of nitro-tetrahydroquinolines, for instance, the conversion of 6-nitro-1,2,3,4-tetrahydroquinoline to its 7-nitro counterpart, is scarce in the current scientific literature. Such a transformation would likely require complex multi-step procedures involving, for example, reduction of the nitro group, protection/deprotection strategies, and re-introduction of the nitro group at the desired position, making it a less synthetically attractive route compared to regioselective nitration.

Enantioselective and Diastereoselective Synthetic Routes

The development of synthetic routes that allow for the control of stereochemistry is crucial for the preparation of enantiomerically pure derivatives of this compound, which may have specific biological activities.

Control of Stereochemistry in this compound Derivatives

The stereochemical outcome of the synthesis of substituted tetrahydroquinolines can be controlled through various diastereoselective and enantioselective methods.

Diastereoselective Synthesis:

Diastereoselectivity can be achieved in domino reactions for the synthesis of substituted tetrahydroquinolines. For instance, the reduction of an intermediate cyclic imine formed during a domino sequence can proceed with high diastereoselectivity. The hydrogenation often occurs on the molecular face opposite to existing bulky substituents, leading to a specific diastereomer. nih.gov One example is the synthesis of 2-alkyl-4-ester-substituted tetrahydroquinolines from 2-nitroaryl precursors, where the reduction of the imine intermediate results in a cis relationship between the C2 and C4 substituents with high diastereoselectivity. nih.gov

Another powerful method for the diastereoselective synthesis of highly substituted tetrahydroquinolines is the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. This reaction proceeds with excellent diastereoselectivity, providing a straightforward route to various 4-aryl-substituted tetrahydroquinolines. frontiersin.org

The Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization is another strategy for the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, a related class of compounds. The stereochemistry of the final product is directed by the chiral amine component used in the initial Petasis reaction. nih.gov

Enantioselective Synthesis:

Enantioselective synthesis of tetrahydroquinoline derivatives can be achieved using chiral catalysts. Chiral phosphoric acid catalysts have been successfully employed in the enantioselective reduction of quinolines to tetrahydroquinolines. nih.gov The use of a chiral Brønsted acid in conjunction with a ruthenium complex has also been reported for the enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs through a cascade Mannich–aza-Michael reaction.

The use of chiral auxiliaries attached to the nitrogen atom of the tetrahydroquinoline precursor can also direct the stereochemical outcome of subsequent reactions. While specific examples for this compound are not abundant, the principles of asymmetric synthesis using chiral auxiliaries are well-established and could potentially be applied. ua.es

Enzymatic Kinetic Resolution in Related Compounds

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. whiterose.ac.uk

While specific studies on the enzymatic kinetic resolution of racemic this compound are not prevalent in the literature, the principle has been applied to related nitrogen heterocycles. For instance, the enzymatic kinetic resolution of (±)-8-amino-5,6,7,8-tetrahydroquinoline has been mentioned as a possibility. whiterose.ac.uk Furthermore, nitroreductase enzymes, such as the one from Bacillus tequilensis (BtNR), have been shown to be capable of reducing a variety of aromatic and heterocyclic nitro compounds to their corresponding primary amines under mild, aqueous conditions. researchgate.net This enzymatic reduction could potentially be enantioselective, offering a route to chiral amino-tetrahydroquinolines which could then be N-protected and re-nitrated if necessary, or used as chiral building blocks.

The kinetic resolution of 2-methylindoline, another nitrogen heterocycle, has been successfully achieved with high enantiomeric excess using the enzyme CRL-A. whiterose.ac.uk These examples with related structures suggest that enzymatic methods hold promise for the stereoselective synthesis of this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, several approaches can be considered to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. nih.govnih.gov The synthesis of various quinoline and quinazolinone derivatives has been successfully achieved using microwave assistance. nih.govfrontiersin.orgrsc.org While a specific microwave-assisted synthesis of this compound is not extensively documented, the application of this technology to the nitration of aromatic compounds and the synthesis of the tetrahydroquinoline core suggests its potential for a greener synthesis of the target molecule. nih.govscispace.com

Solvent-free or solid-phase synthesis is another key aspect of green chemistry. Performing reactions without a solvent or on a solid support minimizes the use and disposal of often hazardous organic solvents. The use of solid acid catalysts, for example, can provide an environmentally benign alternative to traditional liquid acids in nitration reactions. researchgate.net Catalyst-free reactions in water are also highly desirable from a green chemistry perspective. rsc.org A green aqueous approach for the nucleophilic substitution of a nitro group on an aromatic ring has been reported, highlighting the potential for water-mediated reactions in the synthesis of nitro-aromatic compounds. rsc.orgrsc.org

The use of biocatalysts, as discussed in the context of enzymatic kinetic resolution, is inherently a green approach. Enzymes operate under mild conditions (pH, temperature) in aqueous media, are biodegradable, and often exhibit high selectivity, reducing the formation of byproducts. researchgate.netnih.govjetir.orgresearchgate.net

Table 2: Comparison of Conventional vs. Green Chemistry Approaches in Heterocyclic Synthesis

| Synthetic Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

| Nitration | Use of concentrated nitric and sulfuric acids | Use of solid acid catalysts, microwave-assisted nitration, photochemical nitration | Reduced use of corrosive acids, lower energy consumption, milder reaction conditions. scispace.comresearchgate.net |

| Cyclization | Often requires high temperatures and long reaction times | Microwave-assisted cyclization, domino reactions | Shorter reaction times, increased yields, improved atom economy. nih.govnih.gov |

| Stereocontrol | Use of stoichiometric chiral reagents | Catalytic enantioselective methods, enzymatic resolution | Reduced waste, higher catalyst turnover, use of renewable resources. whiterose.ac.uknih.gov |

| Solvent Use | Use of volatile organic solvents | Solvent-free reactions, use of water as a solvent | Reduced environmental impact, improved safety. rsc.orgrsc.org |

Chemical Transformations and Reactivity of 7 Nitro 1,2,3,4 Tetrahydroquinoline

Reduction of the Nitro Group to Amine

The conversion of the nitro group in 7-Nitro-1,2,3,4-tetrahydroquinoline to a primary amine is a pivotal transformation, yielding 7-Amino-1,2,3,4-tetrahydroquinoline (B111968). This reaction significantly alters the electronic properties of the molecule, turning the strongly deactivating nitro group into a strongly activating amino group. masterorganicchemistry.com This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium on carbon (Pd/C): This is a highly efficient and common choice for nitro reductions. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is effective for the reduction of aliphatic and aromatic nitro compounds. wikipedia.org

Raney nickel: This catalyst is particularly useful when the substrate contains functionalities sensitive to other catalysts, such as halogens. commonorganicchemistry.com

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be crucial to achieve high yields and chemoselectivity, especially in the presence of other reducible functional groups.

A related reductive cyclization of 2-nitrochalcones to tetrahydroquinolines highlights the importance of the nitro group reduction in forming the heterocyclic ring system. nih.gov

Chemical Reduction Methods (e.g., Zinc/Ammonium (B1175870) Chloride)

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous in certain synthetic contexts. A variety of metals in the presence of an acid are effective for the reduction of aromatic nitro groups. masterorganicchemistry.com

Common reagents for chemical reduction include:

Zinc (Zn) dust and ammonium chloride (NH₄Cl): This combination is known to reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org For aromatic nitro compounds, metals like zinc in the presence of acid are commonly used to achieve reduction to the amine. masterorganicchemistry.com

Iron (Fe) in acidic media: This is a classical and cost-effective method for nitro group reduction. masterorganicchemistry.com

Tin(II) chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often used when other reducible groups are present in the molecule. commonorganicchemistry.com

These methods involve the transfer of electrons from the metal to the nitro group, leading to its reduction. The choice of the specific metal and acid can influence the reaction's efficiency and selectivity.

Formation of 7-Amino-1,2,3,4-tetrahydroquinoline

The successful reduction of the nitro group on this compound leads to the formation of 7-Amino-1,2,3,4-tetrahydroquinoline. This product is a key intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The presence of the amino group opens up a wide range of further chemical modifications.

Reactions Involving the Secondary Amine (N1 Position)

The secondary amine at the N1 position of the this compound ring is a nucleophilic center and can readily participate in various reactions, including acylation and alkylation. These reactions are fundamental for introducing diverse substituents onto the nitrogen atom, thereby modifying the compound's properties.

Acylation

Acylation of the secondary amine involves the introduction of an acyl group (R-C=O). This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acid generated during the reaction. This transformation is significant as the resulting amide can serve as a protective group for the amine. masterorganicchemistry.com Protecting the amino group is often necessary to control its reactivity during subsequent chemical modifications on other parts of the molecule. masterorganicchemistry.com

Alkylation

Alkylation of the secondary amine at the N1 position introduces an alkyl group. This reaction can be performed using various alkylating agents, such as alkyl halides. The reaction of 1,2,3,4-tetrahydroquinoline (B108954) with certain reagents can lead to the formation of N-substituted products. researchgate.net The nucleophilicity of the secondary amine allows it to displace a leaving group from the alkylating agent, forming a new carbon-nitrogen bond. This modification is crucial for synthesizing a wide array of N-substituted tetrahydroquinoline derivatives with diverse biological activities. rsc.org

Formation of Amides and Carbazole (B46965) Derivatives

The secondary amine at the N1 position of this compound is a key functional group that readily undergoes acylation to form a variety of amide derivatives. This transformation is not only a common protection strategy for the amine but also a gateway to introducing diverse functional groups.

Amide Formation: The N-acylation of this compound can be achieved under standard conditions, typically by reacting it with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. This reaction converts the secondary amine into a more stable and less basic tertiary amide. Protecting the nitrogen atom as an amide is often a prerequisite for subsequent reactions, such as electrophilic aromatic substitutions, as it alters the electronic properties of the ring system and prevents unwanted side reactions at the nitrogen. researchgate.net

Table 1: Representative N-Acylation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride / Base | N-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline |

| This compound | Benzoyl Chloride / Base | N-Benzoyl-7-nitro-1,2,3,4-tetrahydroquinoline |

This table represents plausible reactions based on the known reactivity of secondary amines and N-protected tetrahydroquinolines.

Carbazole Derivatives: The synthesis of carbazole derivatives from this compound is a more complex transformation that typically requires a multi-step sequence. A common strategy involves the initial reduction of the nitro group to form 7-amino-1,2,3,4-tetrahydroquinoline. This amino derivative can then undergo cyclization to form the fused pyrrole (B145914) ring characteristic of carbazoles.

One established method for carbazole synthesis that could be adapted is the Buchwald-Hartwig amination followed by a C-H activation/cyclization cascade. chemmethod.com Another potential route is the Fischer indole (B1671886) synthesis, where the corresponding hydrazine (B178648) derivative would be reacted with a ketone or aldehyde. More direct methods, such as iron-mediated oxidative cyclization of diarylamines, could also be envisioned, where the key intermediate would be formed from 7-amino-1,2,3,4-tetrahydroquinoline and a suitable aryl partner. capes.gov.br These approaches leverage the nucleophilicity of the generated amino group to construct the third ring, leading to complex polycyclic structures. rsc.orgnih.govnih.gov

Reactions at the Tetrahydropyridine (B1245486) Ring

The saturated tetrahydropyridine portion of the molecule offers sites for functionalization, primarily at the C4 position adjacent to the aromatic ring, and can be involved in ring-opening or closing reactions.

Functionalization at C4 Position

Functionalization of the C4 position of the tetrahydroquinoline ring often involves oxidation or C-H activation strategies. Oxidation of the C4 methylene (B1212753) group can lead to the formation of a carbonyl, yielding a 4-quinolinone derivative. This transformation is significant as quinolones are prevalent scaffolds in biologically active compounds.

For instance, the oxidation of 1,2,3,4-tetrahydroquinolines can be achieved using various oxidizing agents. nih.gov While direct oxidation of this compound at C4 is challenging due to the deactivating nature of the nitro group, related systems demonstrate the feasibility of this transformation. For example, N-acetyl-1,2,3,4-tetrahydroisoquinoline, a related heterocyclic system, can be oxidized to the corresponding dihydroisoquinolone. acs.org Similarly, the oxidation of tetrahydroquinolines to quinolines using reagents like manganese dioxide often proceeds through a dihydroquinoline intermediate, implying functionalization at the C3 and C4 positions. nih.gov

Modern C-H functionalization techniques offer a more direct approach. Palladium-catalyzed enantioselective α-C-H coupling of amines with aryl boronic acids has been demonstrated for a range of N-heterocycles, including tetrahydroisoquinolines, suggesting that direct arylation at the C2 or C4 positions of a suitably protected this compound could be achievable. nih.gov

Ring Opening/Closing Reactions

Ring-closing reactions are fundamental to the synthesis of the tetrahydroquinoline core itself. One of the most powerful methods for constructing such rings is the ring-closing metathesis (RCM) of a suitable diene precursor. nih.govorganic-chemistry.org For the synthesis of a 7-nitro-tetrahydroquinoline derivative, a plausible route involves the preparation of an N-allyl-2-vinylaniline bearing a nitro group, which would then undergo RCM using a ruthenium catalyst like the Grubbs or Zhan catalyst to form the tetrahydropyridine ring. drughunter.com

Domino reactions provide another elegant approach for ring closure. For example, a reductive cyclization of a 2-nitrochalcone (B191979) derivative under catalytic hydrogenation can produce the tetrahydroquinoline skeleton in a single step. nih.gov

Ring-opening reactions of the tetrahydroquinoline system are less common but can occur under specific conditions. For example, extensive hydrogenation can sometimes lead to the opening of the heterocyclic ring, although this is generally an undesired side reaction during the reduction of other functional groups. nih.gov

Reactions Involving the Aromatic Ring (Beyond Nitro Group)

The aromatic ring of this compound, while bearing a powerful deactivating nitro group, can still undergo further substitution, and its derivatives can participate in modern coupling reactions.

Electrophilic Aromatic Substitution on Derivatives

Further electrophilic aromatic substitution (EAS) on the this compound ring is a complex process governed by the competing directing effects of the two substituents. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgyoutube.com

The N-H group of the heterocyclic ring is an activating, ortho, para-director. It directs incoming electrophiles to the C6 and C8 positions. organicchemistrytutor.comyoutube.commasterorganicchemistry.com

The nitro group at C7 is a strongly deactivating, meta-director. It directs incoming electrophiles to the C5 and C8a positions (the latter being part of the ring junction), but more importantly, it strongly deactivates the entire ring, especially the ortho (C6, C8) and para (C5) positions relative to itself. unizin.orglibretexts.org

The outcome of an EAS reaction is therefore a contest between these effects. For the unsubstituted N-H compound, reaction under acidic conditions (as is common for nitration or sulfonation) leads to protonation of the nitrogen, forming an ammonium group (-NHR₂⁺). This group is strongly deactivating and meta-directing, further complicating the regioselectivity.

To achieve predictable outcomes, the nitrogen is typically protected as an amide (e.g., N-acetyl). The N-acetyl group is still an ortho, para-director but is less activating than the free amine. In N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline, the directing effects are as follows:

N-acetyl group (activating): Directs to C6 and C8.

Nitro group (deactivating): Directs away from C6 and C8.

This competition makes further substitution challenging. However, studies on the nitration of N-protected tetrahydroquinolines have shown that substitution is possible and that regioselectivity can be controlled. researchgate.net For N-trifluoroacetyl-tetrahydroquinoline, nitration occurs preferentially at the 6-position. researchgate.net In the case of N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline, the most likely positions for a subsequent electrophilic attack would be C5 or C6, with the precise outcome depending heavily on the specific electrophile and reaction conditions.

Coupling Reactions

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provide powerful tools for C-C and C-heteroatom bond formation. To utilize these reactions, this compound must first be converted into a suitable derivative, typically a halide or triflate.

This can be accomplished via an electrophilic halogenation reaction (e.g., bromination) on an N-protected precursor. Based on the directing effects discussed previously, bromination of N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline would likely yield a mixture of bromo-derivatives, which could then be separated.

Once a halogenated derivative, such as 8-bromo-7-nitro-1,2,3,4-tetrahydroquinoline, is obtained, it can serve as a substrate in palladium-catalyzed coupling reactions. For example, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent at the C8 position. researchgate.net Similarly, a Suzuki coupling with an arylboronic acid would forge a new biaryl bond at that position. These reactions significantly expand the molecular complexity that can be built upon the this compound scaffold.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-Nitro-1,2,3,4-tetrahydroquinoline, providing precise information about the hydrogen and carbon skeletons of the molecule.

The characterization of the four potential nitro isomers of tetrahydroquinoline (5-, 6-, 7-, and 8-nitro) requires a thorough analysis of their ¹H and ¹³C NMR spectra. researchgate.net The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns of the protons and carbons.

For this compound, the proton NMR spectrum displays characteristic signals for both the aliphatic and aromatic regions. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) typically appear as multiplets in the upfield region, while the aromatic protons (at positions 5, 6, and 8) are observed further downfield. researchgate.net

A detailed study on the nitration of N-protected tetrahydroquinoline has provided specific data for the 7-nitro isomer. After deprotection, the following spectral data for this compound (referred to as compound 4a in the study) were reported:

¹H NMR (300 MHz, CDCl₃): δ = 1.95 (quint, J = 6.4 Hz, 2 H, 3-H), 2.95 (t, J = 6.4 Hz, 2 H, 4-H), 3.37 (t, J = 5.5 Hz, 2 H, 2-H), 4.40 (br s, 1 H, NH), 7.04 (d, J = 8.3 Hz, 1 H, 5-H), 7.23 (d, J = 2.2 Hz, 1 H, 8-H), 7.28 (dd, J = 8.3, 2.2 Hz, 1 H, 6-H) ppm. researchgate.net

¹³C NMR (75 MHz, CDCl₃): δ = 21.9 (C-3), 26.1 (C-4), 41.8 (C-2), 116.5 (C-5), 118.0 (C-8), 121.2 (C-6), 127.3 (C-4a), 139.7 (C-7), 151.7 (C-8a) ppm. researchgate.net

The chemical shifts and coupling constants are crucial for distinguishing the 7-nitro isomer from other positional isomers.

¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | 3.37 | t, J = 5.5 | 41.8 |

| 3 | 1.95 | quint, J = 6.4 | 21.9 |

| 4 | 2.95 | t, J = 6.4 | 26.1 |

| 4a | - | - | 127.3 |

| 5 | 7.04 | d, J = 8.3 | 116.5 |

| 6 | 7.28 | dd, J = 8.3, 2.2 | 121.2 |

| 7 | - | - | 139.7 |

| 8 | 7.23 | d, J = 2.2 | 118.0 |

| 8a | - | - | 151.7 |

| NH | 4.40 | br s | - |

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the protons on the aliphatic ring (e.g., H-2 with H-3, and H-3 with H-4) and between adjacent protons on the aromatic ring (e.g., H-5 with H-6). This helps to establish the sequence of protons within different spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). The HSQC spectrum is essential for assigning the chemical shift of each carbon atom based on the known assignment of its attached proton. For example, the proton signal at 3.37 ppm would correlate with the carbon signal at 41.8 ppm, confirming this as the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting the different spin systems and for identifying quaternary (non-protonated) carbons. For instance, correlations from the aliphatic protons (H-2, H-4) to the aromatic carbons (C-8a, C-5) and from the aromatic protons (H-5, H-8) to the carbons of the saturated ring would confirm the fusion of the two rings. Correlations to the nitro-substituted carbon (C-7) and the quaternary carbon C-4a are also vital for the complete structural assignment. researchgate.net

While detailed mechanistic studies utilizing in situ NMR for the specific synthesis of this compound are not extensively reported in the reviewed literature, this technique offers powerful capabilities for such investigations. In situ (or operando) NMR allows for the real-time monitoring of a chemical reaction directly within the NMR tube. researchgate.net This can provide invaluable information on the evolution of reactants, the formation of intermediates, and the appearance of products, leading to a deeper understanding of the reaction mechanism and kinetics. For example, studies on the tandem synthesis of other substituted tetrahydroquinolines have successfully used operando NMR to observe reactive intermediates and deduce the reaction network. Such an approach could be applied to study the regioselectivity of the nitration of tetrahydroquinoline, potentially identifying the transient species that dictate the final product distribution.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It is also instrumental in obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound is first vaporized and passed through a chromatographic column, which separates it from other components in a mixture based on its retention time. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass.

For this compound, the molecular formula is C₉H₁₀N₂O₂. The calculated monoisotopic (exact) mass for this formula is 178.074227566 Da. nih.gov An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental composition, distinguishing it from other compounds that might have the same nominal mass.

HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | nih.gov |

| Exact Mass (Monoisotopic) | 178.074227566 Da | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound, XRD studies have provided invaluable insights into its solid-state structure, the conformation of its heterocyclic ring, and the nature of the forces governing its crystal packing.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers have been able to determine its crystal system, space group, and the exact coordinates of each atom within the unit cell. iucr.orgresearchgate.net

A study published in the IUCr Journals reports that this compound, with the chemical formula C₉H₁₀N₂O₂, crystallizes in a form suitable for X-ray diffraction analysis. iucr.org The resulting data allows for the creation of a detailed molecular model, as depicted in Figure 1, showing the spatial arrangement of the atoms and the connectivity of the bonds. iucr.org The bond lengths and angles within the molecule have been found to be in agreement with those of related structures. iucr.org

| Crystal Data and Structure Refinement for this compound | |

| CCDC Number | 296588 |

| Empirical Formula | C₉H₁₀N₂O₂ |

| Temperature (K) | 296 |

| R-factor | 0.035 |

| wR-factor | 0.071 |

| Data-to-parameter ratio | 16.0 |

| Table 1: Selected crystallographic data for this compound, highlighting key parameters from the structure refinement process. iucr.org |

Conformational Analysis of the Tetrahydropyridine (B1245486) Ring

The six-membered tetrahydropyridine ring is a key structural feature of this compound. X-ray diffraction data reveals that this ring is not planar and adopts a specific conformation to minimize steric strain.

Detailed analysis of the crystal structure shows that the tetrahydropyridine ring in this compound adopts an envelope conformation. iucr.org In this arrangement, one of the carbon atoms, C8, deviates significantly from the mean plane formed by the other five atoms of the ring by 0.659 (2) Å. iucr.org This mean plane is nearly coplanar with the attached benzene (B151609) ring, with a small dihedral angle of 0.46 (5)° between them. iucr.org In contrast, other substituted tetrahydroquinoline derivatives have been observed to adopt a half-chair conformation. researchgate.net The specific conformation adopted can be influenced by the nature and position of substituents on the ring system.

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. In the case of this compound, these interactions play a crucial role in the stability of the crystal structure.

The crystal packing of a related 7-nitro-2,4-diaryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative is primarily governed by van der Waals forces and N-H···π interactions. researchgate.net Specifically, notable interactions include those between the N1 atom and an aromatic carbon (N1···C13, 3.469 Å) and between C-H groups and oxygen atoms of the nitro group (C24···O2, 3.346 Å and C6···O1, 3.392 Å). researchgate.net The nitro group itself is slightly twisted out of the plane of the benzene ring, which can influence its participation in intermolecular bonding. iucr.org The study of these non-covalent interactions is essential for understanding the physical properties and polymorphism of the crystalline material. mdpi.comchemrxiv.org

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely employed in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

HPLC is a powerful technique for assessing the purity of this compound and for separating it from its isomers. The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the eluent).

Commercial suppliers of this compound often specify the purity as determined by HPLC, with typical values being greater than 94.0%. thermofisher.com The choice of stationary phase, such as a C18 column, and the composition of the mobile phase are critical for achieving good separation. nacalai.com For instance, in the separation of related tetrahydroisoquinoline compounds, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid has been used. sielc.com The separation of positional isomers, such as different nitro-substituted tetrahydroquinolines, can be particularly challenging and may require specialized columns with different selectivities, such as those that exploit π-π interactions. nacalai.com

| HPLC Purity Specifications for this compound | |

| Supplier | Purity (by HPLC) |

| Thermo Fisher Scientific | >94.0% |

| Table 2: Example of purity specification for commercially available this compound as determined by HPLC. thermofisher.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. libretexts.org By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of the starting materials and the formation of the product. youtube.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational transitions of the bonds in this compound give rise to a characteristic spectrum that provides significant structural information. Analysis of the IR spectrum reveals key absorptions corresponding to the N-H and C-H stretching vibrations, the aromatic and aliphatic C-C bond vibrations, and the characteristic stretches of the nitro group.

The key functional groups that characterize the IR spectrum of this compound are the secondary amine (N-H) in the tetrahydroquinoline ring, the aromatic ring system, the aliphatic methylene (B1212753) (CH2) groups, and the nitro (NO2) group.

The N-H stretching vibration typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups occur just below this value, typically in the 2850-2960 cm⁻¹ range.

The presence of the nitro group is definitively indicated by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ region, and the symmetric stretch appears in the 1300-1370 cm⁻¹ range.

Aromatic C=C stretching vibrations will produce bands of variable intensity in the 1450-1600 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds are also characteristic and can help determine the substitution pattern on the benzene ring.

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its constituent functional groups.

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium-Weak | N-H Stretching |

| 3000-3100 | Medium-Weak | Aromatic C-H Stretching |

| 2850-2960 | Medium | Aliphatic C-H Stretching (CH₂) |

| 1500-1570 | Strong | Asymmetric NO₂ Stretching |

| 1450-1600 | Variable | Aromatic C=C Stretching |

| 1300-1370 | Strong | Symmetric NO₂ Stretching |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for predicting molecular properties and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For tetrahydroquinoline derivatives, DFT calculations are employed to find the minimum energy conformation. rsc.org The process involves systematically adjusting the molecule's shape, reducing its energy until a stationary point on the potential energy surface is reached. rsc.org This optimized structure represents the most stable geometry of the molecule. rsc.org

For instance, studies on substituted tetrahydroquinolines have utilized DFT with the B3LYP functional to achieve optimized molecular structures. rsc.orgmdpi.com The resulting geometric parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from techniques like X-ray crystallography. scirp.org In the case of nitro-regioisomers of other complex tetrahydroquinolines, single crystal X-ray diffraction has been used to confirm the molecular structure, providing a valuable benchmark for computational results. researchgate.net Analysis of these structures reveals that different isomers can exhibit distinct intermolecular interactions; for example, a 5-nitro isomer might form hydrogen bonds, while the 7-nitro isomer engages in weaker van der Waals interactions. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. rsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). rsc.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov This charge transfer is associated with the molecule's bioactivity. scirp.org DFT calculations are widely used to determine the energies of these orbitals and the corresponding energy gap. scirp.orgnih.gov For example, in a study on quinoline (B57606), the calculated HOMO-LUMO energy gap was found to be -4.83 eV, indicating that charge transfer occurs within the molecule. scirp.org

Table 1: Calculated Quantum Chemical Parameters for a Tetrahydroquinoline Derivative This table is representative of data found in computational studies. Values are illustrative.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.94 |

| ELUMO | -2.54 |

Data adapted from studies on related heterocyclic compounds. unesp.br

The information gleaned from HOMO-LUMO analysis directly informs predictions about a molecule's reactivity. wuxibiology.com The locations of the HOMO and LUMO density distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. rsc.orgnih.gov For instance, the HOMO orbitals in a substituted hydrazinecarbodithioate were found to be localized on a sulfur atom and a nitrogen atom, identifying these as potential centers of reactivity. nih.gov

Furthermore, the HOMO-LUMO energy gap can be used to compare the reactivity of different compounds. A molecule with a smaller energy gap is generally considered "softer" and more polarizable, indicating higher chemical reactivity. mdpi.comnih.gov This principle is applied to predict the outcomes of chemical reactions. For example, in a study comparing different reagents, the one with the lowest LUMO energy was identified as the most reactive. wuxibiology.com Global reactivity descriptors, such as chemical hardness (which is proportional to the HOMO-LUMO gap) and electrophilicity index, are also calculated from FMO energies to provide a more quantitative measure of reactivity and the ability of a compound to bind with biomolecules. mdpi.comnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. youtube.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

The tetrahydroquinoline scaffold is a key feature in many biologically active compounds, including mTOR inhibitors used in cancer treatment. mdpi.com Molecular docking simulations help to visualize and understand how derivatives of 7-Nitro-1,2,3,4-tetrahydroquinoline fit into the binding site of a target protein. These simulations can identify crucial intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

For example, docking studies on tetrahydroquinoline derivatives targeting the epidermal growth factor receptor (EGFR) revealed specific interactions like pi-anion interactions within the receptor's binding site. unesp.br The ability of the tetrahydroquinoline core to participate in hydrogen bonding and π-stacking is considered critical for its inhibitory activity against targets like mTOR. mdpi.com By analyzing these interactions, researchers can rationalize the observed biological activity and design new derivatives with improved binding characteristics.

A key output of molecular docking simulations is the binding affinity, a score that estimates the strength of the interaction between the ligand and the protein. unesp.br This value, typically expressed in kcal/mol, correlates with the ligand's inhibitory potential; a lower (more negative) binding energy indicates a more stable complex and, therefore, a more potent inhibitor. unesp.br

In studies of tetrahydroquinoline derivatives as potential anti-lung cancer agents, compounds were docked into the active site of the target protein, and their binding affinities were calculated. unesp.br The results showed a range of binding affinities, with one compound exhibiting a particularly low value of –10.1 kcal/mol, which correlated well with its high experimental inhibitory activity (IC50). unesp.br These calculations allow for the ranking of different compounds and help prioritize which ones should be synthesized and tested experimentally. youtube.com

Table 2: Example of Molecular Docking Results for Tetrahydroquinoline Derivatives This table is representative of data found in docking studies.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Derivative A | EGFR | -8.5 | Hydrogen bond, Pi-Alkyl |

| Derivative B | mTOR | -9.2 | Hydrogen bond, Pi-Pi Stacking |

| Derivative C | EGFR | -10.1 | Pi-Anion, Pi-Alkyl |

Data adapted from studies on related tetrahydroquinoline compounds. unesp.br

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations have been applied to derivatives of the tetrahydroquinoline (THQ) scaffold to understand their dynamic behavior when interacting with biological targets.

MD simulations are crucial for assessing the stability of a ligand when it is bound to its target protein. In studies of tetrahydroquinoline derivatives, simulations have been used to analyze how these compounds behave within the active site of enzymes like mTOR and Lysine-specific demethylase 1 (LSD1). For instance, a study on morpholine-substituted THQ derivatives as potential mTOR inhibitors used MD simulations to confirm the stability of the compound within the mTOR binding pocket. mdpi.com The simulations showed that the compound remained stably bound throughout the simulation time, indicating a favorable interaction. mdpi.com

Similarly, in the context of developing LSD1 inhibitors, MD simulations were performed on newly designed tetrahydroquinoline derivatives. mdpi.com The stability of the complex was evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. Stable RMSD values for both the protein and the ligand suggest that the compound does not diffuse away from the binding site and maintains a consistent binding mode, which is a key indicator of a stable compound-target complex. mdpi.com These studies provide a model for how this compound might be analyzed for its stability in complex with potential biological targets.

MD simulations also reveal important information about the conformational flexibility of both the ligand and its target protein upon binding. The tetrahydroquinoline ring system possesses a degree of flexibility that can influence its binding affinity and specificity. Analysis of MD trajectories can show how the molecule adapts its conformation to fit optimally within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the tetrahydroquinoline scaffold, 3D-QSAR studies have been conducted to guide the development of new, more potent derivatives. In one such study targeting Lysine-specific demethylase 1 (LSD1), Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models were developed for a series of 40 THQ derivatives. mdpi.com These models yielded statistically significant results, indicating a strong predictive ability. mdpi.com The contour maps generated from these models highlighted regions where modifications to the THQ structure would likely enhance biological activity. For example, the models might indicate that adding bulky or electro-donating groups at certain positions could improve potency. mdpi.com

Another QSAR study focused on tetrahydroquinoline derivatives with pyrazole (B372694) and hydrazide moieties as potential anti-lung cancer agents. bowen.edu.ng The developed QSAR model showed a high correlation coefficient (R² = 0.9525), demonstrating its statistical significance. bowen.edu.ng Such models are invaluable for predicting the activity of new compounds, including isomers like this compound, and for prioritizing which derivatives to synthesize and test.

| QSAR Model Validation Parameters for THQ Derivatives bowen.edu.ng | |

| Parameter | Value |

| R² (Correlation Coefficient) | 0.9525 |

| Adjusted R² | 0.9314 |

| Cross-validated R² | 0.9719 |

Mechanistic Elucidation of Synthetic Reactions

Computational methods are also employed to understand the underlying mechanisms of chemical reactions, including identifying the most likely reaction pathways and the roles of various chemical species involved.

The synthesis of this compound most directly involves the electrophilic nitration of the 1,2,3,4-tetrahydroquinoline (B108954) core. The regioselectivity of this reaction (i.e., which position on the benzene (B151609) ring the nitro group attaches to) is a critical aspect. Computational studies using Density Functional Theory (DFT) have been performed to investigate this process. edepositireland.ieresearchgate.net

These studies have shown that the preferred position for nitration depends on whether the amine group in the tetrahydroquinoline ring is protonated or protected. edepositireland.ieresearchgate.net In acidic conditions, where the nitrogen is protonated, the reaction is directed towards certain positions. By calculating the energies of the intermediate sigma (σ) complexes and the corresponding transition states for nitration at each possible position, researchers can predict the most favorable reaction pathway. The calculations are often in good agreement with experimental results, confirming that for a neutral (N-protected) tetrahydroquinoline, nitration can be directed to the 7-position. edepositireland.ieresearchgate.net Other synthetic routes to the core tetrahydroquinoline structure, such as the Strecker reaction, proceed through intermediates like iminium ions, whose formation and subsequent reaction pathways can also be modeled. nih.gov

The synthesis of the tetrahydroquinoline scaffold often relies on catalysis. Understanding the role of the catalyst and the reaction intermediates is key to optimizing these synthetic methods. For example, domino reactions for synthesizing tetrahydroquinolines can be initiated by the reduction of a nitro group, which then proceeds through a cyclic imine intermediate before a final reduction yields the tetrahydroquinoline product. nih.gov

Various metal catalysts have been employed, and their mechanisms can be investigated computationally.

Palladium (Pd/C) : Used in hydrogenation reactions, it facilitates the reduction of nitro groups and imines. nih.gov

Gold (Au) : Gold catalysts can act as π-Lewis acids, activating alkynes for hydroamination/hydroarylation reactions to form the heterocyclic ring. organic-chemistry.org

Manganese (Mn) : Pincer-ligand-coordinated manganese complexes have been used in "borrowing hydrogen" methodologies, where alcohols are temporarily oxidized to aldehydes or ketones that then react with an amine. The catalyst's role and the influence of bases (like KH and KOH) determine whether the reaction stops at the quinoline stage or proceeds to the tetrahydroquinoline. nih.gov

Iron (Fe) : Iron-porphyrin complexes can catalyze intramolecular C-H insertion via a proposed iron-nitrene intermediate. nih.gov

Boron Trifluoride Etherate (BF₃·OEt₂) : This Lewis acid is used to catalyze imino Diels-Alder reactions to construct the tetrahydroquinoline ring system. researchgate.net

The synthesis of this compound itself can be achieved by nitrating an N-protected tetrahydroquinoline. A common procedure uses a nitrating mixture of potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄), where the active nitrating species is the nitronium ion (NO₂⁺). mdpi.com

Applications in Medicinal Chemistry and Biological Activity Studies of Derivatives

Anticancer Activity

Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) framework have demonstrated notable anticancer properties through various mechanisms, including cytotoxicity against cancer cells, inhibition of key signaling pathways, and interference with transcription factors crucial for tumor growth and survival.

In Vitro Antiproliferative Assays against Cancer Cell Lines (e.g., A549, MCF-7, MDA-MB-231)

The cytotoxic potential of 7-nitro-1,2,3,4-tetrahydroquinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. These in vitro assays are fundamental in the early stages of anticancer drug discovery, providing insights into the potency and selectivity of new compounds.

Morpholine-substituted tetrahydroquinoline derivatives, for instance, have shown potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines, with minimal toxicity toward normal Vero cells. mdpi.com One derivative, compound 10e , was particularly effective against the A549 cell line with a half-maximal inhibitory concentration (IC50) of 0.033 µM. mdpi.com Another derivative, 10h , was most active against MCF-7 cells, showing an IC50 value of 0.087 µM. mdpi.com Compound 10d displayed broad-spectrum activity across all three cell lines. mdpi.com